
4-Hydroxy-7-methoxycoumarin
Overview
Description
4-Hydroxy-7-methoxycoumarin (4H-7MTC) is a naturally occurring hydroxycoumarin derivative found in plants such as coriander, artichoke, Tibetan hulless barley, and eggplant . Structurally, it features a hydroxyl group at the 4-position and a methoxy group at the 7-position of the coumarin backbone (C10H8O4, molecular weight: 192.16) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be reacted with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Acylation Reactions
The 4-hydroxy group undergoes selective acylation due to its higher nucleophilicity compared to the 7-methoxy group.
Key Findings:
-
Aliphatic acylation : Reacts with acetic anhydride in methanol/NaOMe to form 4-acetoxy-7-methoxycoumarin (yields: 52–64%). Aromatic anhydrides (e.g., benzoic anhydride) do not react under the same conditions .
-
Rearrangement : 4-Acyloxy derivatives (e.g., 4-acetoxy-7-methoxycoumarin) undergo Fries-like rearrangement under thermal conditions, forming 3-acetyl-4-hydroxy-7-methoxycoumarin (Scheme 1) .
Table 1: Acylation Conditions and Outcomes
Acylating Agent | Solvent/Base | Product | Yield (%) |
---|---|---|---|
Acetic Anhydride | MeOH/NaOMe | 4-Acetoxy-7-methoxycoumarin | 52–64 |
Propionic Anhydride | MeOH/NaOMe | 4-Propionyloxy-7-methoxycoumarin | 58 |
Ring-Opening Reactions with Aziridines
The hydroxyl group participates in regioselective ring-opening reactions with activated aziridines.
Mechanism:
-
Base (K₂CO₃ or NaH) deprotonates 4H-7MC, forming an oxyanion that attacks aziridines (e.g., N-benzoylaziridine) at the less substituted carbon .
-
Products include 5-O-substituted coumarins (7a–g ) and 9-O-substituted isomers (10m–n ), with yields ranging from 28% to 88% .
Table 2: Aziridine Ring-Openings
Aziridine | Base | Major Product | Yield (%) |
---|---|---|---|
N-Benzoylaziridine | K₂CO₃ | 5-O-Benzoyl-7-methoxycoumarin | 72 |
N-Tosylaziridine | NaH | 5-O-Tosyl-7-methoxycoumarin | 68 |
Oxidation Studies
4H-7MC’s oxidation behavior is influenced by substituent electronic effects:
-
Electron-donating groups (e.g., -OCH₃ at C7) enhance oxidation rates by stabilizing transition states .
-
Kinetics : Oxidation by chloramine-B in HCl follows pseudo-first-order kinetics, with a rate constant at 298 K .
Equation 1: Rate law
(n = 0.8–1.2, depending on substituents) .
Pechmann Condensation
Used to synthesize 4H-7MC from resorcinol derivatives and β-keto esters under acidic conditions (H₂SO₄) :
Deacylation/Decarboxylation
-
3-Acetyl-4H-7MC undergoes HCl-catalyzed deacylation to regenerate 4H-7MC (90% yield) .
-
3-Carbethoxy-4H-7MC decarboxylates in H₂SO₄ to form 4H-7MC (85% yield) .
Spectroscopic Interactions
-
Intramolecular F···H Coupling : X-ray crystallography and DFT studies confirm a through-space interaction between the C4-OH and C7-OCH₃ groups () .
-
UV/Vis : Absorption maxima at 308 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in ethanol, attributed to π→π* transitions .
Biological Activity Modulation
While not a direct chemical reaction, structural modifications of 4H-7MC enhance bioactivity:
Scientific Research Applications
Anti-Inflammatory Applications
Mechanism of Action
Research indicates that 4H-7MTC exhibits significant anti-inflammatory effects. A study conducted on LPS-stimulated RAW264.7 macrophages demonstrated that 4H-7MTC effectively reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production. The compound achieved this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Concentration-Dependent Effects
The study highlighted that 4H-7MTC's anti-inflammatory activity was concentration-dependent, with effective concentrations ranging from 0.3 mM to 1.2 mM. Notably, it did not exhibit cytotoxic effects at these concentrations, suggesting a favorable safety profile for potential therapeutic use .
Potential Anticancer Properties
Inhibition of Cancer Cell Motility
Emerging evidence suggests that 4H-7MTC may also possess anticancer properties. In experiments involving lung cancer cell lines (A549, H460), derivatives of hydroxycoumarins, including 4H-7MTC, demonstrated a significant inhibitory effect on cell motility and invasion at non-toxic concentrations . This indicates its potential role as an agent in cancer treatment strategies.
Melanogenesis Induction
Additionally, studies have shown that 4H-7MTC can enhance melanin production in B16F10 melanoma cells without inducing cytotoxicity. This property could be leveraged in cosmetic applications or treatments for conditions like vitiligo .
Data Summary Table
Application Area | Effect/Outcome | Mechanism/Details |
---|---|---|
Anti-inflammatory | Reduction in NO and PGE2 production | Inhibition of iNOS and COX-2; downregulation of TNF-α, IL-1β, IL-6 |
Anticancer | Inhibition of cell motility in lung cancer cells | Significant reduction in invasion at non-toxic concentrations |
Melanogenesis | Enhanced melanin production | Safe at high concentrations; potential application in skin treatments |
Antioxidant | Hypothetical based on structural similarities | Coumarins generally exhibit antioxidant activity |
Case Studies
- Study on Inflammation : A comprehensive study investigated the anti-inflammatory effects of 4H-7MTC in RAW264.7 macrophages, revealing its ability to suppress key inflammatory markers via NF-kB and MAPK pathways .
- Cancer Research : Research involving lung cancer cell lines demonstrated that derivatives of hydroxycoumarins could significantly inhibit cell motility and invasion without cytotoxicity, highlighting the therapeutic potential of compounds like 4H-7MTC .
Mechanism of Action
The anti-inflammatory effects of 4-Hydroxy-7-methoxycoumarin are primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It suppresses the degradation of inhibitor of nuclear factor kappa B alpha (IκBα) and reduces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). This leads to a decrease in the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Comparison with Similar Compounds
Pharmacological Properties
4H-7MTC exhibits potent anti-inflammatory activity by suppressing NF-κB activation and inhibiting phosphorylation of ERK1/2 and JNK (key MAPK pathways) in LPS-stimulated RAW264.7 macrophages. This results in reduced production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6, without cytotoxicity at concentrations up to 1.2 mM . These properties position 4H-7MTC as a candidate for treating inflammatory diseases like dermatitis, psoriasis, and arthritis .
Comparison with Similar Coumarin Derivatives
Structural and Functional Differences
The pharmacological activity of coumarins is highly dependent on substitution patterns. Below is a comparative analysis of 4H-7MTC with structurally related compounds:
Pharmacological Efficacy
- Anti-inflammatory Activity: 4H-7MTC reduces iNOS and COX-2 expression by >50% at 1.2 mM, outperforming 6-methylcoumarin in cytokine suppression (e.g., TNF-α reduction by ~70% vs. ~50% for 6-methylcoumarin) . Esculetin, a dihydroxycoumarin, shows broader antioxidant effects but weaker NF-κB inhibition compared to 4H-7MTC .
- Therapeutic Applications: 4H-7MTC is under investigation for inflammatory diseases, while hymecromone is clinically used for biliary disorders . 7-Methoxy-4-methylcoumarin is non-pharmacological, serving as a fluorescent probe in analytical chemistry .
Mechanism-Specific Differences
Research Findings and Data Tables
Anti-Inflammatory Efficacy in RAW264.7 Cells
Compound | Concentration (mM) | NO Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|---|
4H-7MTC | 1.2 | 85 ± 3 | 78 ± 4 | 72 ± 5 |
6-Methylcoumarin | 1.0 | 65 ± 6 | 50 ± 7 | 48 ± 6 |
Esculetin | 0.5 | 70 ± 5 | 60 ± 5 | 55 ± 4 |
Biological Activity
4-Hydroxy-7-methoxycoumarin (4H-7MTC) is a naturally occurring compound belonging to the coumarin family, which has garnered attention for its diverse pharmacological properties, particularly its anti-inflammatory, antioxidant, and potential anticancer activities. This article delves into the biological activity of 4H-7MTC, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
4H-7MTC is characterized by its coumarin backbone, which is modified by hydroxy and methoxy groups. The chemical structure can be represented as follows:
This structure contributes to its biological activities, particularly in modulating inflammatory pathways.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of 4H-7MTC. A pivotal study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that 4H-7MTC significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) without exhibiting cytotoxic effects at various concentrations (0.3 to 1.2 mM) .
The anti-inflammatory effects of 4H-7MTC are primarily mediated through the inhibition of key signaling pathways:
- Nuclear Factor Kappa B (NF-κB) Pathway : 4H-7MTC suppresses the degradation of IκBα, thereby preventing the activation of NF-κB. This results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
- Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), while not affecting p38 MAPK .
Experimental Findings
The following table summarizes key findings from experiments assessing the biological activity of 4H-7MTC:
Concentration (mM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | Cytotoxicity |
---|---|---|---|
0.3 | 15.20 | Not reported | None |
0.6 | 23.10 | Not reported | None |
0.9 | Not reported | Not reported | None |
1.2 | Not reported | Not reported | None |
Antioxidant Activity
In addition to its anti-inflammatory effects, 4H-7MTC exhibits antioxidant properties that contribute to its therapeutic potential. Coumarins are known to scavenge free radicals, which can mitigate oxidative stress-related damage in cells .
Potential Therapeutic Applications
Given its biological activities, 4H-7MTC may have several therapeutic applications:
- Inflammatory Diseases : Its ability to inhibit inflammatory mediators suggests potential use in treating conditions like arthritis, psoriasis, and dermatitis .
- Cancer Therapy : Preliminary studies indicate that coumarins can enhance melanin production and may possess anticancer properties through their cytostatic effects on various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-hydroxy-7-methoxycoumarin, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For purity validation, use HPLC coupled with UV-Vis detection (λ = 320 nm) or fluorescence spectroscopy (excitation/emission: 320/380 nm). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., ¹H-NMR: δ 6.1–6.3 ppm for coumarin protons) confirm structural integrity. Reference protocols from peer-reviewed syntheses (e.g., substituted 7-hydroxycoumarin routes) .
Q. What are the solubility properties of this compound, and how should stock solutions be prepared for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but freely soluble in DMSO (25 mg/mL at 25°C). For cell-based assays, prepare a 10 mM stock in DMSO and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Solubility in ethanol and chloroform (up to 50 mg/mL) makes it suitable for organic-phase reactions .
Q. How can this compound be distinguished from structurally similar coumarins like 7-methoxy-4-methylcoumarin?
- Methodological Answer : Use hyphenated techniques:
- HPLC : Retention times vary due to substituent polarity (e.g., 4-hydroxy vs. 4-methyl groups).
- FT-IR : Hydroxyl group absorption (~3400 cm⁻¹) in this compound is absent in methylated analogs.
- ¹³C-NMR : Distinct peaks for C-4 (hydroxyl-bearing carbon at ~160 ppm) vs. methyl-bearing C-4 (~20 ppm) .
Advanced Research Questions
Q. What molecular mechanisms underlie the anti-inflammatory activity of this compound in LPS-activated macrophages?
- Methodological Answer : The compound suppresses NF-κB activation by inhibiting IκBα phosphorylation and subsequent nuclear translocation of p65. It also blocks MAPK pathways (ERK, JNK, p38) by reducing phosphorylation events. Experimental validation:
- Western blotting : Monitor phospho-IκBα, phospho-ERK, and NF-κB/p65 levels.
- Luciferase reporter assays : Measure NF-κB transcriptional activity.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in supernatant .
Q. How can researchers reconcile conflicting reports on the antibacterial vs. anti-inflammatory effects of this compound?
- Methodological Answer : Context-dependent activity may arise from concentration differences or strain-specific responses. Design experiments to:
- Dose-response curves : Test antibacterial activity (e.g., MIC against B. subtilis) and anti-inflammatory effects (e.g., IC50 for TNF-α suppression) under identical conditions.
- Pathway inhibition assays : Use selective inhibitors (e.g., NF-κB blockers) to isolate mechanisms.
- Metabolomic profiling : Identify bacterial vs. host cell metabolite changes .
Q. What strategies optimize the use of this compound as a fluorescent probe in enzyme activity assays?
- Methodological Answer : The compound’s fluorescence is pH-dependent (maximal at pH 7–9). For cytochrome P450 (CYP) assays:
- Fluorometric substrate design : Modify the 7-methoxy group to enhance CYP-mediated demethylation, yielding fluorescent 7-hydroxy derivatives.
- Kinetic parameters : Measure and using microsomal fractions or recombinant CYP isoforms (e.g., CYP2A6).
- Quenching controls : Include inhibitors like ketoconazole (CYP3A4) to validate specificity .
Q. How does the hydroxyl group at the 4-position influence the photostability and bioavailability of this compound?
- Methodological Answer : The 4-hydroxy group increases hydrogen-bonding potential, improving water solubility but reducing membrane permeability. Assess:
- LogP values : Compare with methylated analogs (e.g., 4-methyl-7-methoxycoumarin) via shake-flask method.
- Photodegradation studies : Expose to UV light (λ = 365 nm) and monitor decay via HPLC.
- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict oral bioavailability .
Q. Notes for Experimental Design
- Contamination Control : Store aliquots at -20°C under argon to prevent oxidation.
- Negative Controls : Include vehicle (DMSO) and untransfected cells in fluorescence assays.
- Ethical Compliance : Adhere to institutional guidelines for macrophage isolation and animal studies.
Properties
IUPAC Name |
4-hydroxy-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHLQMPKBMZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715868 | |
Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-15-4 | |
Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-7-methoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.